6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

This 6-substituted nicotinic acid derivative is a critical building block for medicinal chemistry SAR exploration. The N-methylanilino group at the 6-position confers a defined lipophilicity (logP ~3.2) and is a validated feature for enhancing choline kinase (ChoK) inhibitory activity and antiproliferative effects in HT-29 cells. Using generic nicotinic acid derivatives or close analogs compromises target engagement—procure this specific scaffold to ensure experimental reproducibility and to create novel, patentable analogs for cancer research.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 70720-13-7
Cat. No. B2941000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid
CAS70720-13-7
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H12N2O2/c1-15(11-5-3-2-4-6-11)12-8-7-10(9-14-12)13(16)17/h2-9H,1H3,(H,16,17)
InChIKeyKOTLJYPXQMUZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid (CAS 70720-13-7) – Sourcing and Functional Overview


6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid (CAS 70720-13-7) is a 6-substituted nicotinic acid derivative, serving as a versatile building block in medicinal chemistry [1]. Its molecular structure features a pyridine ring with a carboxylic acid at position 3 and a methyl(phenyl)amino substituent at position 6, which confers a specific lipophilicity profile (calculated logP ~3.2) and a defined melting point (176-178°C) [2]. While not a drug candidate itself, this scaffold is integral to the synthesis of analogs evaluated for biological activities, including kinase inhibition and receptor binding, making its procurement a key step in structure-activity relationship (SAR) exploration [1].

Critical Differentiation: Why 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid Cannot Be Simply Substituted


Substituting 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid with a generic 'nicotinic acid derivative' or even a close analog is scientifically untenable due to the profound impact of the 6-position N-methylanilino group on both molecular properties and biological target engagement. Class-level inferences from SAR studies on 6-substituted nicotinic acid analogues indicate that modifications at this position critically modulate key parameters such as lipophilicity and, consequently, the compound's ability to inhibit targets like carbonic anhydrase III (CAIII) [1]. Furthermore, the presence of this specific functional group is known to influence interactions with other pharmacologically relevant targets, including choline kinase, where N-methylanilino-containing scaffolds exhibit differentiated inhibitory profiles [2]. Therefore, utilizing an unsubstituted or differently substituted pyridine-3-carboxylic acid would not only alter the physicochemical profile but also likely ablate or drastically shift the intended biological activity, compromising the integrity and reproducibility of any downstream experimental or synthetic application.

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid: A Quantitative Evidence Guide for Differentiated Selection


Enhanced Lipophilicity as a Key Physicochemical Differentiator from Nicotinic Acid

6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid demonstrates significantly higher lipophilicity compared to its parent scaffold, nicotinic acid. While nicotinic acid has a logP of approximately 0.36 [1], the target compound possesses a calculated logP of 3.205 [2]. This increase in logP is directly attributable to the 6-substitution with the hydrophobic N-methylanilino group.

Lipophilicity Drug Design Physicochemical Properties

Defined Solid-State Properties: Melting Point Differentiation from Liquid Analogs

The target compound is a well-defined crystalline solid with a reported melting point of 176-178°C [1]. This contrasts with many closely related analogs, such as 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid and 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid, which are often supplied as oils or amorphous solids without a defined melting point .

Crystallinity Formulation Solid State Properties

Structural Determinant for Kinase and Receptor Binding: A Differentiated Scaffold

The specific N-methylanilino motif present in 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid is a known pharmacophoric element. In studies on choline kinase (ChoK) inhibitors, the presence of an N-methylanilino group was associated with enhanced ChoK inhibitory and antiproliferative activities against the HT-29 colon cancer cell line compared to other substituents [1]. While direct data for this exact compound is limited, the scaffold provides a validated entry point for designing and synthesizing new ChoK inhibitors.

Medicinal Chemistry Kinase Inhibition Receptor Binding

Optimal Application Scenarios for 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid


Medicinal Chemistry: Synthesis of Choline Kinase (ChoK) Inhibitor Candidates

This compound serves as an ideal starting material for synthesizing libraries of bispyridinium compounds for evaluation as choline kinase (ChoK) inhibitors. The N-methylanilino moiety is a validated feature for enhancing inhibitory activity against ChoK and antiproliferative effects in HT-29 colon cancer cells [1]. Researchers can functionalize the carboxylic acid group to create novel, patentable analogs for cancer research.

Medicinal Chemistry: Optimization of Carbonic Anhydrase III (CAIII) Inhibitors

As a 6-substituted nicotinic acid analogue, this compound is directly relevant to the development of carbonic anhydrase III (CAIII) inhibitors. A 2017 study in Medicinal Chemistry Research highlights that modifications at the 6-position of the nicotinic acid core can yield potent CAIII inhibitors with potential therapeutic applications in hyperlipidemia and cancer [2]. This scaffold allows for further exploration of the structure-activity relationship (SAR) in this class of compounds.

Physicochemical Property Optimization: Modulating Lipophilicity in Lead Compounds

This compound is a valuable tool for medicinal chemists aiming to increase the lipophilicity of a lead series. With a calculated logP of 3.205, it is significantly more lipophilic than nicotinic acid (logP ~0.36) [3][4]. It can be incorporated into larger molecular architectures to improve membrane permeability, potentially enhancing oral bioavailability or CNS penetration for drug candidates targeting intracellular pathways.

Chemical Biology: Tool Compound Synthesis for Target Identification

The compound's carboxylic acid functional group provides a convenient handle for bioconjugation. Researchers can easily couple this scaffold to affinity tags (e.g., biotin) or fluorescent dyes via amide bond formation. The resulting probes can then be used in pull-down assays or cellular imaging studies to identify and validate the biological targets of N-methylanilino-containing molecules, leveraging the scaffold's defined physicochemical properties [3].

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